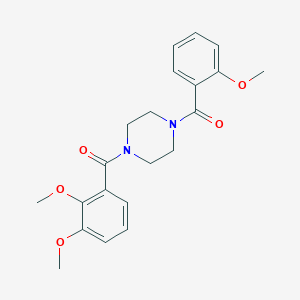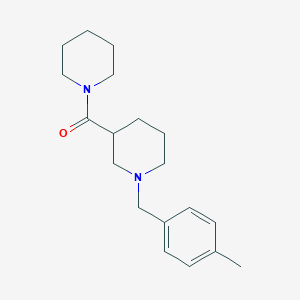![molecular formula C18H27N3O B247365 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as PIPPA, is a chemical compound that belongs to the class of azepane derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to bind to the muscarinic acetylcholine receptor and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to be responsible for the pharmacological effects of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Biochemical and Physiological Effects:
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an anxiolytic and antidepressant. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to improve cognitive function in animal models, indicating its potential use in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits a wide range of pharmacological properties, making it useful for studying various physiological and biochemical processes. However, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has not been extensively studied in humans, which limits its potential use in clinical settings.
未来方向
There are several future directions for research on 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in the treatment of pain, anxiety, and depression in humans. Additionally, future research could focus on developing new derivatives of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane with improved pharmacological properties and reduced side effects.
合成方法
The synthesis of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of sodium borohydride. The resulting intermediate is then reacted with 1-bromoadamantane to form the final product, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. This method has been optimized to yield high purity and yield of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
科学研究应用
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C18H27N3O |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
azepan-1-yl-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-12-5-1-2-6-13-21)16-8-7-11-20(14-16)15-17-9-3-4-10-19-17/h3-4,9-10,16H,1-2,5-8,11-15H2 |
InChI 键 |
TWICQFAVVXGLRU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
规范 SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)



![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
